(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
CAS No.: 114873-12-0
Cat. No.: VC21089257
Molecular Formula: C14H17Cl2NO4
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114873-12-0 |
---|---|
Molecular Formula | C14H17Cl2NO4 |
Molecular Weight | 334.2 g/mol |
IUPAC Name | (2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Standard InChI Key | KSDWBXFRQWMWHO-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Introduction
Chemical Properties
Molecular Structure and Identifiers
The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by specific molecular identifiers that provide a comprehensive understanding of its structure and properties.
Table 1: Basic Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 114873-12-0 |
Molecular Formula | C₁₄H₁₇Cl₂NO₄ |
Molecular Weight | 334.2 g/mol |
IUPAC Name | (2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
The compound contains several key structural features including a 2,4-dichlorophenyl group, a Boc-protected amino group, and a carboxylic acid moiety. The R-configuration at the alpha carbon is critical for its specific biological and chemical properties .
Structural Identifiers and Representations
Modern chemical databases utilize various notation systems to uniquely identify chemical structures. These identifiers are essential for unambiguous communication in scientific research.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChIKey | KSDWBXFRQWMWHO-LLVKDONJSA-N |
SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
These identifiers provide a standardized way to represent the compound's structure in chemical databases and publications, facilitating accurate information retrieval and structure searching .
Physical Properties
Understanding the physical properties of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is crucial for proper handling, storage, and application in research settings.
The compound typically appears as a white to off-white solid powder. It is recommended to store the compound at room temperature according to standard laboratory practices . While specific solubility data is limited in the available literature, similar protected amino acids generally show good solubility in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
Synthesis and Preparation
Purification Methods
After synthesis, the compound requires purification to achieve the high purity necessary for research applications. Common purification techniques include:
-
Recrystallization from appropriate solvent systems to remove impurities and obtain crystalline material.
-
Column chromatography, typically using silica gel as the stationary phase and appropriate solvent mixtures as mobile phases.
-
For industrial-scale production, more efficient purification methods may be employed, including automated systems and continuous flow synthesis to enhance efficiency and yield.
Applications in Research
Peptide Synthesis
The primary application of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is in peptide synthesis. The compound is particularly valuable when incorporating D-amino acids into peptide sequences, as it provides a means to control stereochemistry during synthesis. The Boc protecting group allows for selective deprotection under acidic conditions, which is crucial for the stepwise assembly of peptides.
Research involving this compound often focuses on its role in synthesizing complex peptides. The presence of the 2,4-dichlorophenyl group can impart specific biological activities to the resulting peptides, such as increased stability or altered binding properties.
Pharmaceutical Applications
In pharmaceutical research, (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has been utilized as a building block for various compounds. For example, it has been used in the synthesis of piperazine melanocortin-specific compounds, which have potential applications in treating various conditions .
The compound's unique structure, particularly the 2,4-dichlorophenyl group, can influence the pharmacological properties of resulting molecules, potentially enhancing their binding affinity, stability, or selectivity for specific targets.
Laboratory Usage
Stock Solution Preparation
For research applications, preparing stock solutions of the compound at appropriate concentrations is essential. The following table provides guidance on preparing stock solutions at various concentrations:
Table 3: Stock Solution Preparation Guidelines
Amount | Concentration | Volume Required |
---|---|---|
1 mg | 1 mM | 2.9922 mL |
5 mg | 5 mM | 2.9922 mL |
10 mg | 10 mM | 2.9922 mL |
1 mg | 5 mM | 0.5984 mL |
5 mg | 10 mM | 1.4961 mL |
10 mg | 10 mM | 2.9922 mL |
These guidelines assist researchers in preparing solutions at appropriate concentrations for various experimental protocols .
Related Compounds and Structural Analogs
Structural Analogs
Several structural analogs of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid have been developed and studied, each with unique properties and applications:
-
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS: 167993-24-0): A fluorinated analog with a molecular weight of 301.29 g/mol .
-
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid (CAS: 205445-56-3): Contains a cyano group instead of chlorine atoms, with a molecular weight of 290.31 g/mol .
-
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-93-2): Features a different positioning of the amino and carboxylic acid groups .
Comparative Properties
Comparing these structural analogs provides insights into how subtle structural modifications affect the chemical and biological properties of these compounds.
Table 4: Comparison of Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
---|---|---|---|---|
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | C₁₄H₁₇Cl₂NO₄ | 334.2 | 114873-12-0 | 2,4-dichlorophenyl group |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid | C₁₄H₁₇F₂NO₄ | 301.29 | 167993-24-0 | 2,4-difluorophenyl group |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | C₁₅H₁₈N₂O₄ | 290.31 | 205445-56-3 | 3-cyanophenyl group |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | C₁₄H₁₈ClNO₄ | 299.75 | 479064-93-2 | 4-chlorophenyl group |
The substitution pattern and nature of the substituents (chloro, fluoro, cyano) significantly affect the electronic properties, steric characteristics, and potential biological activities of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume